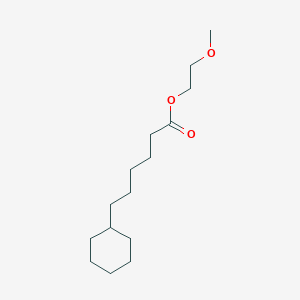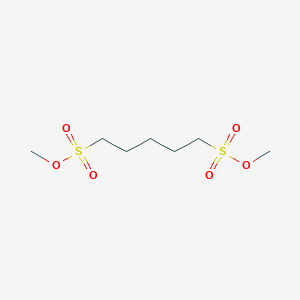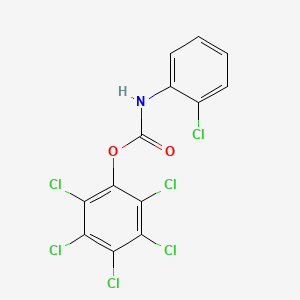
Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate is a chemical compound with the molecular formula C13H5Cl6NO2 and a molecular weight of 419.9023 g/mol . This compound is characterized by the presence of multiple chlorine atoms, making it highly chlorinated. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate typically involves the reaction of pentachlorophenol with 2-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions
Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce less chlorinated phenyl derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives .
科学的研究の応用
Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are still under investigation, but they are believed to involve the formation of reactive intermediates such as quinones .
類似化合物との比較
Similar Compounds
Pentachlorophenol: A related compound with similar chlorination but different functional groups.
2-Chlorophenyl isocyanate: Another related compound used in the synthesis of pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate.
Uniqueness
This compound is unique due to its specific combination of chlorinated phenyl groups and carbonimidate functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
6333-40-0 |
|---|---|
分子式 |
C13H5Cl6NO2 |
分子量 |
419.9 g/mol |
IUPAC名 |
(2,3,4,5,6-pentachlorophenyl) N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H5Cl6NO2/c14-5-3-1-2-4-6(5)20-13(21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H,(H,20,21) |
InChIキー |
NXEKWZFAEOAXPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
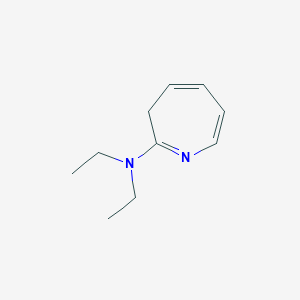


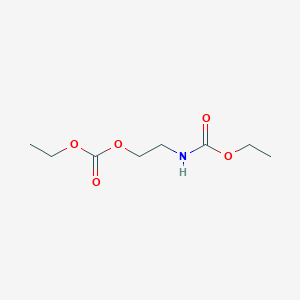
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)


